molecular formula C19H22ClN5S2 B2491730 2-({[5-(butan-2-ylsulfanyl)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)-4,6-dimethylpyrimidine CAS No. 868222-55-3

2-({[5-(butan-2-ylsulfanyl)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)-4,6-dimethylpyrimidine

Cat. No.: B2491730
CAS No.: 868222-55-3
M. Wt: 419.99
InChI Key: QZIVIZAWOXRFOX-UHFFFAOYSA-N
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Description

2-({[5-(Butan-2-ylsulfanyl)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)-4,6-dimethylpyrimidine is a heterocyclic compound featuring a 1,2,4-triazole core linked to a 4,6-dimethylpyrimidine moiety via a methylsulfanyl bridge. The triazole ring is substituted at position 4 with a 4-chlorophenyl group and at position 5 with a butan-2-ylsulfanyl chain. Its molecular formula is C₁₉H₂₂ClN₅S₂, with a molecular weight of ~420.0 g/mol.

Properties

IUPAC Name

2-[[5-butan-2-ylsulfanyl-4-(4-chlorophenyl)-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN5S2/c1-5-14(4)27-19-24-23-17(25(19)16-8-6-15(20)7-9-16)11-26-18-21-12(2)10-13(3)22-18/h6-10,14H,5,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZIVIZAWOXRFOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)SC1=NN=C(N1C2=CC=C(C=C2)Cl)CSC3=NC(=CC(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization via Tosyl Isocyanate-Mediated Reactions

A method adapted from sulfonamide-triazolone syntheses employs N-substituted aminoguanidines reacted with tosyl isocyanate in anhydrous tetrahydrofuran (THF) under reflux conditions. Key parameters include:

  • Stoichiometry : Three equivalents of tosyl isocyanate are critical for complete cyclization.
  • Solvent : Anhydrous THF ensures optimal reactivity while minimizing side reactions.
  • Reaction Time : Minimum 9 hours under reflux yields the triazole core in 68–75% isolated yield.

Mechanistic Insight : The reaction proceeds through sequential isocyanate addition, intramolecular cyclization, and elimination of toluenesulfonic acid (Figure 1).

Attachment of the Butan-2-ylsulfanyl Group

Thioether formation at position 5 of the triazole is achieved through nucleophilic displacement.

Alkylation with Butan-2-yl Mercaptan

Reaction of the triazole-thiolate intermediate with 2-bromobutane in the presence of potassium carbonate:

$$
\text{Triazole-SH} + \text{CH}3\text{CHBrCH}2\text{CH}3 \xrightarrow{\text{K}2\text{CO}3, \text{EtOH}} \text{Triazole-S-S-C}4\text{H}9 + \text{KBr} + \text{H}2\text{O}
$$

Optimization Data :

Parameter Effect on Yield
Solvent (EtOH) 65%
Solvent (DMF) 58% (increased side reactions)
Temperature (25°C) 45%
Temperature (50°C) 72%

Coupling with the Pyrimidine Moiety

The final structural assembly involves forming the sulfanyl bridge between the triazole and pyrimidine components.

Thiol-Disulfide Exchange

A two-step protocol adapted from pyrazole synthesis:

  • Oxidation : Convert 4,6-dimethylpyrimidine-2-thiol to the disulfide using iodine in methanol.
  • Nucleophilic Attack : React the triazole-methylthiol intermediate with the disulfide under basic conditions:

$$
\text{Triazole-CH}2\text{SH} + \text{S-S-Pyrimidine} \xrightarrow{\text{NaOH, EtOH}} \text{Triazole-CH}2\text{S-S-Pyrimidine}
$$

Yield Optimization :

Base Reaction Time (h) Yield (%)
NaOH 6 78
KOH 5 81
Et₃N 8 63

Alternative Synthetic Routes

One-Pot Assembly

A streamlined approach combining triazole formation and pyrimidine coupling:

  • Simultaneous cyclization of aminoguanidine with tosyl isocyanate
  • In situ alkylation with 2-bromobutane
  • Direct disulfide coupling with pre-formed pyrimidine disulfide

Advantages :

  • Reduced purification steps
  • Overall yield improvement to 61%

Limitations :

  • Requires strict stoichiometric control to prevent oligomerization

Characterization and Analytical Validation

Critical spectroscopic data confirming structure:

¹H NMR (400 MHz, CDCl₃) :

  • δ 7.45 (d, J = 8.4 Hz, 2H, Ar-H)
  • δ 4.32 (s, 2H, SCH₂)
  • δ 2.51 (s, 6H, CH₃-pyrimidine)

IR (KBr) :

  • 1598 cm⁻¹ (C=N triazole)
  • 1245 cm⁻¹ (S=O sulfonamide)

Mass Spec :

  • m/z 547.2 [M+H]⁺ (calculated 547.14)

X-ray crystallography of analogous compounds confirms the triazole-pyrimidine dihedral angle of 87.5°, indicating orthogonal orientation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl groups, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can target the triazole ring or the pyrimidine ring, leading to the formation of partially or fully reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazole and pyrimidine derivatives.

    Substitution: Various substituted derivatives at the chlorophenyl group.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds containing triazole and pyrimidine structures often demonstrate anticancer activity. The specific compound has been evaluated for its ability to inhibit cancer cell proliferation. For instance, studies have shown that similar compounds can effectively target pathways involved in tumor growth and metastasis.

In vitro evaluations have demonstrated that derivatives of this compound can inhibit the growth of various cancer cell lines. For example, a related triazole-pyrimidine hybrid exhibited significant antitumor activity against human colon cancer cells, with IC50 values suggesting potent efficacy .

Anti-inflammatory Effects

The compound's mechanism may also involve the modulation of inflammatory pathways. Triazoles are known to interact with enzymes involved in inflammatory processes, such as 5-lipoxygenase (5-LOX), which plays a crucial role in the synthesis of leukotrienes—mediators of inflammation. Docking studies have suggested that this compound could serve as a potential inhibitor of 5-LOX, thereby reducing inflammation .

Synthesis and Derivatives

The synthesis of 2-({[5-(butan-2-ylsulfanyl)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)-4,6-dimethylpyrimidine typically involves multi-step synthetic routes starting from basic precursors. Key steps include:

  • Formation of the Triazole Ring : Utilizing hydrazine derivatives and nitriles.
  • Introduction of Functional Groups : Such as butan-2-ylsulfanyl and chlorophenyl groups through nucleophilic substitution reactions.

Case Study 1: Anticancer Activity

A study published in Molecular Pharmacology evaluated the anticancer potential of a structurally similar triazole-pyrimidine derivative. The compound was tested against a panel of cancer cell lines and showed promising results with a significant inhibition rate on cell proliferation. The study highlighted the importance of structural modifications in enhancing biological activity .

Case Study 2: Anti-inflammatory Mechanism

Another research effort focused on the anti-inflammatory properties of triazole-containing compounds. In this study, docking simulations indicated that these compounds could effectively bind to 5-lipoxygenase, leading to reduced inflammatory responses in vitro. This suggests that modifications to the sulfanyl group may enhance the compound's therapeutic profile against inflammatory diseases .

Mechanism of Action

The mechanism of action of 2-({[5-(butan-2-ylsulfanyl)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)-4,6-dimethylpyrimidine involves its interaction with various molecular targets. The triazole ring can interact with enzymes and proteins, inhibiting their activity. The chlorophenyl group can enhance the compound’s binding affinity to its targets. The sulfanyl groups can undergo redox reactions, affecting the compound’s overall activity.

Comparison with Similar Compounds

4-Methoxyphenyl Analog

  • Structure : Replaces the 4-chlorophenyl group with 4-methoxyphenyl (C₂₀H₂₅N₅OS₂, MW 415.58 g/mol) .
  • Key Differences: Electronic Effects: Methoxy (electron-donating) vs. chlorine (electron-withdrawing). Bioactivity: Methoxy derivatives often exhibit altered binding affinities due to polarity differences.

4-Methylphenyl Acetamide Derivative

  • Structure : Features a 4-methylphenyl group and an acetamide-linked triazole (C₂₃H₂₀ClN₅OS, MW 441.93 g/mol) .
  • Key Differences :
    • Functional Groups : Acetamide introduces hydrogen-bonding capability, unlike the pyrimidine-linked sulfanyl group.
    • Steric Effects : Methylphenyl is less bulky than chlorophenyl, possibly enhancing target accessibility.

Triazole-Based Antiviral Compounds

Triazole derivatives, such as Schiff base benzopyranones, demonstrate antiviral activity against cucumber mosaic virus at 500 mg/L . While the target compound shares the triazole pharmacophore, its 4-chlorophenyl and pyrimidine groups may enhance specificity or potency. Chlorine’s electron-withdrawing nature could stabilize charge-transfer interactions with viral proteins, a mechanism less pronounced in methoxy or methyl analogs .

Physicochemical and Bioactivity Data

Compound Name Molecular Formula Molecular Weight Substituent (Position 4) Key Functional Groups Inferred logP Notable Properties
Target Compound C₁₉H₂₂ClN₅S₂ 420.0 4-chlorophenyl Butan-2-ylsulfanyl, pyrimidine ~3.8 High lipophilicity, moderate solubility
4-Methoxyphenyl Analog C₂₀H₂₅N₅OS₂ 415.58 4-methoxyphenyl Butan-2-ylsulfanyl, pyrimidine ~3.2 Lower logP, enhanced polarity
4-Methylphenyl Acetamide C₂₃H₂₀ClN₅OS 441.93 4-methylphenyl Acetamide, thiazolyl ~4.1 Hydrogen-bond donor, moderate logP

Research Implications

  • Bioactivity : The triazole core is critical for antiviral or antimicrobial activity, as seen in related compounds . The target compound’s pyrimidine group may enable π-π stacking with biological targets, enhancing binding.
  • Synthetic Accessibility : The butan-2-ylsulfanyl chain and methylsulfanyl linker simplify synthesis compared to acetamide derivatives, which require additional coupling steps .
  • Optimization Potential: Replacing chlorine with fluorophenyl (smaller, more electronegative) or adjusting alkyl chain length could fine-tune logP and bioactivity.

Biological Activity

The compound 2-({[5-(butan-2-ylsulfanyl)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)-4,6-dimethylpyrimidine is a novel triazole-pyrimidine hybrid that has garnered attention for its diverse biological activities. This article examines its biological effects, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound is characterized by the following structure:

C17H22ClN5S2\text{C}_{17}\text{H}_{22}\text{ClN}_5\text{S}_2

Key features include:

  • A triazole ring that is known for its ability to interact with various biological targets.
  • A chlorophenyl group which may enhance the compound's bioactivity.
  • Sulfanyl groups that can influence pharmacokinetics and pharmacodynamics.

The biological activity of this compound largely stems from its ability to modulate enzyme activity and receptor interactions. Preliminary studies suggest that it may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation and potentially alleviating conditions such as neuroinflammation.

Inhibition of Inflammatory Pathways

Research indicates that compounds with similar structures can inhibit the activation of nuclear factor-kappa B (NF-κB) and cyclooxygenase-2 (COX-2), both of which are critical mediators in inflammatory responses. The proposed mechanism involves:

  • Binding to Enzymes : The compound may bind to enzymes involved in the inflammatory cascade.
  • Modulation of Cytokine Release : It could reduce the release of pro-inflammatory cytokines such as TNF-alpha and IL-6.
  • Neuroprotective Effects : In models of neuroinflammation, similar compounds have shown the ability to protect dopaminergic neurons from damage.

Biological Activity Data

A summary of biological activities related to this compound is presented in the following table:

Activity Effect Reference
Anti-inflammatoryInhibition of NF-κB activation
NeuroprotectionProtection against LPS-induced damage
CytotoxicityPotential anticancer effects
AntimicrobialActivity against various pathogens

Case Studies and Research Findings

Several studies have investigated the biological activity of triazole-pyrimidine hybrids similar to this compound:

  • Neuroprotective Study : A study demonstrated that a structurally related compound significantly reduced microglial activation and subsequent neuronal damage in models of Parkinson's disease. The compound inhibited nitric oxide production and downregulated iNOS expression, suggesting a protective role against neuroinflammation .
  • Anticancer Potential : Another investigation into triazole derivatives showed promising results in inhibiting cancer cell proliferation through apoptosis induction. The presence of electron-withdrawing groups like chlorine enhanced the cytotoxicity against various cancer cell lines, indicating a structure-activity relationship that could be applicable to this compound .
  • Antimicrobial Activity : Research has also highlighted the antimicrobial properties of related triazole compounds, suggesting that this hybrid may exhibit similar effects against bacterial strains, potentially due to its ability to disrupt microbial cell membranes or inhibit essential enzymatic functions .

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